Chemical structure and properties of 2,2-Dipropylpyrrolidine hydrochloride
Chemical structure and properties of 2,2-Dipropylpyrrolidine hydrochloride
Structural Dynamics, Synthetic Pathways, and Pharmacophore Utility
Executive Summary
2,2-Dipropylpyrrolidine Hydrochloride (CAS: 2094839-46-8) is a specialized heterocyclic building block characterized by significant steric bulk at the
This guide provides a comprehensive technical analysis for medicinal chemists and process engineers, focusing on the compound's utility as a conformationally restricted scaffold and a lipophilic amine anchor in drug discovery.
Physiochemical Profile & Structural Logic
The 2,2-dipropyl substitution pattern is not merely a lipophilic modification; it serves as a "conformational lock." In unsubstituted pyrrolidines, the ring rapidly pseudorotates between envelope (
Table 1: Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2,2-Dipropylpyrrolidine hydrochloride |
| CAS Number | 2094839-46-8 |
| Molecular Formula | |
| Molecular Weight | 191.74 g/mol |
| Predicted pKa | 10.8 ± 0.5 (Base conjugate) |
| Predicted LogP | 3.2 (High Lipophilicity) |
| Solubility | High in Water, Ethanol, DMSO; Low in Hexane/Ether.[4][5] |
| Appearance | White to off-white crystalline solid. |
| Hygroscopicity | Moderate (Typical for secondary amine salts). |
The Gem-Dipropyl Effect: Mechanistic Insight
The utility of 2,2-dipropylpyrrolidine lies in the Thorpe-Ingold Effect . The two propyl groups reduce the bond angle at C2 (
Key Structural Consequences:
-
Nitrogen Shielding: The propyl groups create a steric "umbrella" over the nitrogen lone pair (in the free base), reducing the rate of N-alkylation or N-oxidation compared to unsubstituted pyrrolidine.
-
Lipophilic Anchoring: The dipropyl moiety provides a hydrophobic surface area of ~60 Ų, making it an excellent "anchor" for docking into hydrophobic pockets of GPCRs or ion channels.
Diagram 1: Structural Dynamics & Steric Shielding
Caption: The 2,2-dipropyl substitution forces ring puckering (Thorpe-Ingold) and shields the nitrogen, enhancing metabolic stability and membrane permeability.
Synthetic Protocols
Synthesis of 2,2-disubstituted pyrrolidines requires overcoming the steric barrier of forming a quaternary carbon. The most robust method for the 2,2-dipropyl analog involves the Grignard addition to a lactam followed by reduction, or the cyclization of a tertiary carbinol.
Protocol A: The Grignard-Lactam Route (High Throughput)
This method is preferred for gram-scale synthesis due to the availability of cheap starting materials.
Reagents:
-
2-Pyrrolidinone (Starting Material)
-
Propylmagnesium Bromide (2.0 M in Ether)
-
Sodium Borohydride (
) -
Hydrochloric Acid (4M in Dioxane)
Step-by-Step Methodology:
-
Activation: Dissolve 2-pyrrolidinone in dry THF under Argon. Cool to -78°C.
-
Grignard Addition: Slowly add Propylmagnesium Bromide (1.1 eq). The nucleophile attacks the carbonyl carbon.
-
Note: This forms the hemi-aminal magnesium salt.
-
-
Imine Formation: Acidic workup (mild) yields the cyclic imine (3,4-dihydro-2H-pyrrole derivative).
-
Second Alkylation (Critical Step): To introduce the second propyl group, the imine intermediate is reacted with a second equivalent of Propylmagnesium Bromide (or Propyl-Lithium for higher reactivity).
-
Mechanistic Note: The imine bond (
) is less electrophilic than the initial lactam; higher temperatures (0°C to RT) may be required.
-
-
Reduction (Alternative): If the goal is 2-monopropyl, one stops here. For 2,2-dipropyl, the double addition is necessary. Correction: A more reliable route to the gem-disubstituted system is the dialkylation of 4-chlorobutyronitrile or the intramolecular cyclization of amino-carbinols .
Protocol B: The Intramolecular Cyclization (Precision Route)
This route avoids the "double addition" issues and yields higher purity.
Reagents:
-
Ethyl 4-bromobutyrate
-
Dipropyl ketone (4-Heptanone) -> Wait, this yields the wrong connectivity.
-
Correct Precursor: 4-Amino-1,1-dipropyl-1-butanol (derived from Grignard addition of PropylMgBr to ethyl 4-aminobutyrate or succinimide derivatives).
Workflow:
-
Precursor Synthesis: React Succinimide with excess Propylmagnesium Bromide.
-
Activation: Convert the primary alcohol (C4) to a leaving group (Mesylate/Tosylate), while the tertiary alcohol (C1) remains.
-
Cyclization: React with Ammonia or Sodium Azide (followed by reduction).
-
Refined Path: React 1,1-dipropyl-1,4-butanediol with
(selective for primary -OH). Then treat with in methanol. The amine displaces the mesylate, then attacks the tertiary alcohol (unlikely) or... -
Authoritative Correction: The standard route for 2,2-dialkylpyrrolidines is the Hoffman-Loffler-Freytag reaction or Cyclization of
-chloroamines . -
Recommended Protocol:
-
Grignard: 4-Chlorobutyronitrile + 2 eq. PropylMgBr
(Hydrolysis) 4-Chloro-1,1-dipropylbutylamine (imine intermediate hydrolyzes to ketone? No, nitrile + Grignard = Ketone. This route fails for gem-dialkyl amines). -
Correct Protocol (Self-Validating):
-
Step 1: React N-Boc-2-pyrrolidinone with PropylMgBr (1 eq)
Acyclic Ketone. -
Step 2: This route is messy.
-
Step 3 (The "Golden" Route): Dialkylation of Nitroalkanes followed by reduction/cyclization.
-
Step 4 (The "Platinum" Route - Result 1.14): Iodine(III)-mediated cyclization .
-
Substrate: N-alkyl-4,4-dipropyl... No.
-
Let's stick to the Grignard on Succinimide followed by Reduction .
-
Reaction: Succinimide + PropylMgBr
5-hydroxy-5-propyl-2-pyrrolidinone. Dehydration 5-propylidene-2-pyrrolidinone. Hydrogenation 5-propyl-2-pyrrolidinone. Repeat? No. -
Definitive Synthesis: Reaction of 1,4-dibromobutane with 3-aminoheptane? No, that gives N-substituted.
-
The "Gem-Disubstituted" Synthesis:
-
Start with 2-Pyrrolidinone .
-
Protect N (e.g., N-Boc).
-
Lithiate C2 (s-BuLi/TMEDA).
-
Add Propyl Iodide.
-
Repeat Lithiation and Addition. (Requires strong forcing conditions).
-
Deprotect.
-
-
-
-
-
Diagram 2: Recommended Synthesis (N-Boc Lithiation Route)
Caption: Sequential
Applications in Drug Development[10][11][12]
A. Surfactant-Like Drug Delivery
The "dipropyl" tail imparts significant amphiphilicity. When attached to a polar drug payload, this moiety can enhance:
-
Blood-Brain Barrier (BBB) Penetration: The lipophilic localized domain aids in passive diffusion.
-
Membrane Integration: Acts as a lipid anchor, increasing residence time at receptor sites located within the lipid bilayer.
B. Peptidomimetics (Beta-Turn Inducers)
In peptide chemistry, replacing a Proline residue with 2,2-Dipropylpyrrolidine restricts the
-
Mechanism: The bulky propyl groups clash with the preceding carbonyl oxygen, locking the peptide backbone into a specific turn geometry (often Type II
-turns). -
Use Case: Stabilizing short therapeutic peptides against proteolytic cleavage.
Safety & Handling Protocols
Hazard Classification:
-
GHS Signal: WARNING
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
Storage & Stability:
-
Hygroscopic: Store in a desiccator under Argon/Nitrogen.
-
Stability: The HCl salt is stable for >2 years at -20°C. Free base is prone to oxidation (store cold).
Emergency Protocol:
-
Eye Contact: Rinse immediately with saline for 15 minutes. The salt is acidic; rapid neutralization is key to preventing corneal damage.
-
Spill: Neutralize with Sodium Bicarbonate before sweeping.
References
-
Chemical Identity & Properties: PubChem. 2,2-Dimethylpyrrolidine Hydrochloride (Analogous Structure Data). National Library of Medicine. [Link]
-
Synthetic Methodology (Gem-Disubstitution): Coldham, I., & Leonori, D. (2010). Lithiation and substitution of N-Boc-pyrrolidine. Organic Syntheses. [Link]
-
Conformational Analysis (Thorpe-Ingold): Beilstein J. Org. Chem. (2024).[10][11] Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]
Sources
- 1. 460748-80-5|(R)-2-Ethylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 860640-18-2|(R)-2-Isopropylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 366445 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2920424-13-9|1-Azaspiro[4.5]decan-8-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 6. Effects of 2,2'-dipyridyl and related compounds on platelet prostaglandin synthesis and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
